Cas no 1858710-60-7 (3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1))

3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) is a sulfinic acid derivative with a methoxy-substituted pyridine core. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. The sodium salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions. Its sulfinic acid functionality allows for selective transformations, including nucleophilic additions and redox reactions. The methoxy group at the 4-position influences electronic properties, making it valuable in the design of bioactive molecules. The product is characterized by high purity and stability under controlled storage conditions, ensuring reliable performance in synthetic applications.
3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) structure
1858710-60-7 structure
Product Name:3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1)
CAS No:1858710-60-7
MF:C6H8NNaO3S
MW:197.187391281128
CID:5998277
PubChem ID:130847814
Update Time:2025-10-29

3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1)
    • Sodium 4-methoxypyridine-3-sulfinate
    • 1858710-60-7
    • EN300-723761
    • Sodium4-methoxypyridine-3-sulfinate
    • Inchi: 1S/C6H7NO3S.Na.H/c1-10-5-2-3-7-4-6(5)11(8)9;;/h2-4H,1H3,(H,8,9);;
    • InChI Key: XTBLVLWHHVFPTB-UHFFFAOYSA-N
    • SMILES: O(C1=CC=NC=C1S(O)=O)C.[NaH]

Computed Properties

  • Exact Mass: 194.99660851g/mol
  • Monoisotopic Mass: 194.99660851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.5Ų

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Additional information on 3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1)

3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) (CAS 1858710-60-7): A Comprehensive Technical Overview

3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) (CAS 1858710-60-7) is an important sulfinic acid derivative with significant applications in pharmaceutical research and organic synthesis. This compound, featuring a methoxy-substituted pyridine core, has gained attention in recent years due to its unique chemical properties and potential as a building block for more complex molecules.

The molecular structure of 4-methoxy-3-pyridinesulfinic acid sodium salt combines the electron-donating methoxy group with the sulfinic acid functionality, creating a versatile intermediate for various chemical transformations. Researchers particularly value its stability as the sodium salt form, which enhances its handling properties and shelf life compared to the free acid form.

In pharmaceutical applications, 3-Pyridinesulfinic acid derivatives have shown promise as potential precursors for drug discovery. The 4-methoxy substitution on the pyridine ring often improves bioavailability and metabolic stability of resulting compounds, making this specific derivative particularly interesting for medicinal chemistry projects targeting neurological and inflammatory conditions.

The synthesis of CAS 1858710-60-7 typically involves controlled oxidation of corresponding thiols or disulfides, followed by salt formation. Recent advances in green chemistry approaches have focused on developing more sustainable methods for producing such sulfinic acid salts, addressing growing concerns about environmental impact in chemical manufacturing.

Analytical characterization of 3-Pyridinesulfinic acid, 4-methoxy-, sodium salt typically employs techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The sodium salt form generally shows excellent solubility in water and polar organic solvents, a property that facilitates its use in various reaction systems.

Current research trends involving 1858710-60-7 focus on its potential in catalysis and ligand design. The compound's ability to coordinate with transition metals while maintaining the reactivity of the sulfinic acid group makes it valuable for developing new catalytic systems, particularly in asymmetric synthesis applications that are highly sought after in modern pharmaceutical production.

From a commercial perspective, the demand for 4-methoxy-3-pyridinesulfinic acid sodium salt has been steadily increasing, driven by growing R&D activities in both academic and industrial settings. Suppliers typically offer this compound with high purity grades (often >98%) to meet the stringent requirements of pharmaceutical applications.

Storage and handling recommendations for CAS 1858710-60-7 emphasize protection from moisture and strong oxidizers. While the sodium salt form is generally more stable than the free acid, proper storage conditions are essential to maintain product quality over extended periods.

Recent patent literature reveals innovative applications of 3-Pyridinesulfinic acid derivatives in material science, particularly in the development of functional polymers and smart materials. The methoxy pyridine moiety combined with the sulfinic acid functionality allows for interesting modifications of material properties at the molecular level.

For researchers working with 1858710-60-7, it's important to note that this compound may participate in various name reactions in organic synthesis, including sulfination reactions and nucleophilic aromatic substitutions. The specific reactivity pattern often depends on reaction conditions and the nature of coupling partners.

Quality control aspects for 3-Pyridinesulfinic acid, 4-methoxy-, sodium salt (1:1) typically include rigorous testing for residual solvents, heavy metal content, and exact salt stoichiometry. These parameters are particularly critical when the compound is intended for pharmaceutical applications where purity standards are exceptionally high.

In the context of structure-activity relationship studies, the 4-methoxy group in this sulfinic acid derivative has been shown to influence both the electronic properties and spatial orientation of resulting molecules. This makes CAS 1858710-60-7 a valuable tool for medicinal chemists exploring subtle modifications in drug candidate structures.

The future outlook for 4-methoxy-3-pyridinesulfinic acid sodium salt appears promising, with potential expansions into new application areas such as agrochemicals and specialty chemicals. As synthetic methodologies continue to advance, the accessibility and utility of this compound are expected to grow accordingly.

For laboratories considering working with 1858710-60-7, it's advisable to review recent literature on its applications and reactivity patterns. The compound's versatility makes it suitable for various experimental designs, but understanding its specific behavior under different conditions can significantly enhance research outcomes.

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